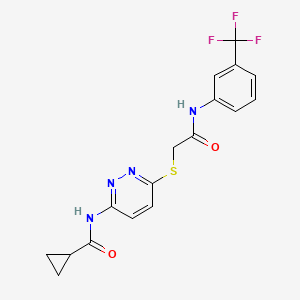

![molecular formula C10H11N3O3 B2691631 5-羟基-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1105195-80-9](/img/structure/B2691631.png)

5-羟基-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C4H4N2O4 . It is a type of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various methods. One approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .Molecular Structure Analysis

The molecular structure of “5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo various chemical reactions. For example, they can be transformed into pyrimidino[4,5-d][1,3]oxazines through a reaction with carboxylic acid chlorides . The exact reactions that “5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be determined using various analytical techniques. For example, its melting point can be determined using thermal analysis, while its solubility can be assessed using solubility tests .科学研究应用

合成与结构分析

Ashraf 等人(2019 年)的一项研究重点关注新型(羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物的有效合成,包括 6-(2-羟基-5-甲基苯甲酰)-1-甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮。这项工作涉及核磁共振、紫外-可见光和傅里叶变换红外光谱等光谱技术,以及单晶 X 射线衍射分析。通过 DFT 和 TD-DFT 计算探索电子结构,深入了解分子静电势和不同轨道之间的相互作用 (Ashraf 等人,2019 年)。

化学反应性和相互作用研究

Dixit 等人(2011 年)描述了巴比妥类衍生物的合成,包括与 5-羟基-氢尿酸的络合物,以及它们与 DNA 的相互作用。他们的发现阐明了对 T 细胞淋巴瘤的细胞毒活性,为治疗应用提供了潜在途径。该研究结合 X 射线晶体学与物理化学和电化学研究,以评估化合物切割质粒 DNA 的能力及其显着的细胞毒活性 (Dixit 等人,2011 年)。

新型合成方法和生物活性

Tang 等人(2015 年)探索了 6-苄基-1-[(苄氧基)甲基]-3-羟基-5-(羟甲基)嘧啶-2,4(1H,3H)-二酮的合成。这项研究旨在观察 N-3 羟基化后的生物活性变化,表明了一种可用于合成具有潜在抗 HIV 活性的化合物的方法。合成的化合物表现出抗 HIV 逆转录酶和整合酶活性,这表明了一种开发新抗病毒剂的独特方法 (Tang 等人,2015 年)。

光解和自由基反应性

Zhang 和 Wang(2004 年)对 5-羟基-5,6-二氢胸苷-6-基自由基的独立生成及其在二核苷酸单磷酸中的反应性进行了研究。这项研究对于了解羟基自由基对嘧啶碱基的影响至关重要,为活性氧自由基对 DNA 的影响以及对氧化应激和 DNA 损伤机制的潜在影响做出了贡献 (Zhang 和 Wang,2004 年)。

天然化合物分离和分析

Staubmann 等人(1999 年)从麻风树中分离出 5-羟基吡咯烷-2-酮和嘧啶-2,4-二酮的复合物,使用萃取和色谱技术。这项工作有助于了解天然化合物的化学多样性,为进一步研究其在药物和生物活性物质中的潜在应用奠定了基础 (Staubmann 等人,1999 年)。

未来方向

属性

IUPAC Name |

1,3,6-trimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-5-4-11-8-6(7(5)14)9(15)13(3)10(16)12(8)2/h4H,1-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBABMZLSLCSPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C1=O)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

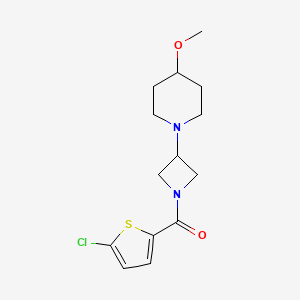

![1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea](/img/structure/B2691548.png)

![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)

![2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2691553.png)

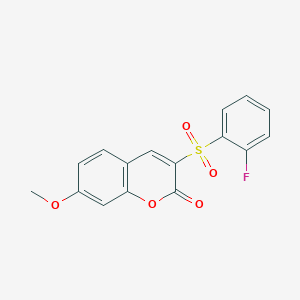

![methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2691554.png)

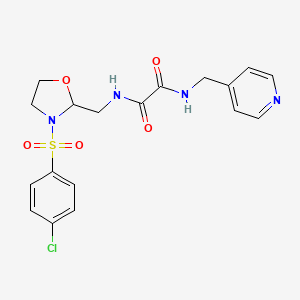

![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)

![8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride](/img/structure/B2691560.png)

![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2691561.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid](/img/structure/B2691562.png)

![3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2691566.png)

![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)